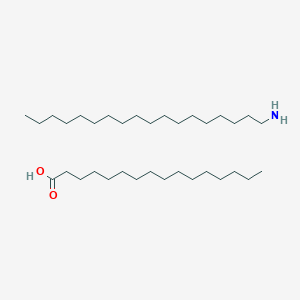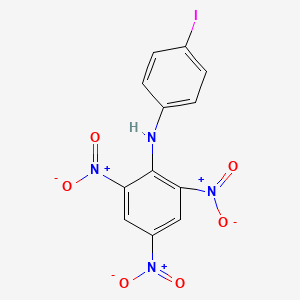
2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide is a chemical compound with the molecular formula C20H12Cl4N2O2 and a molecular weight of 454.143 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and benzamide groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. For example, the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N’-dimethylformamide solution at 60°C has been reported to yield dichlorobenzamide derivatives . The reaction conditions often require the use of purified solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
N,N’-dimethylformamide (DMF): Used as a solvent in the synthesis of dichlorobenzamide derivatives.
Aryl amines: React with 2,4-dichlorobenzoyl chloride to form the desired product.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antitumoral and anticonvulsive properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and benzamide groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-N-(4-(4-((2,4-dichlorobenzoyl)amino)benzyl)phenyl)benzamide
- 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)phenyl)benzamide is unique due to its specific arrangement of chlorine atoms and benzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
326883-72-1 |
|---|---|
Fórmula molecular |
C20H12Cl4N2O2 |
Peso molecular |
454.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-11-1-7-15(17(23)9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-8-2-12(22)10-18(16)24/h1-10H,(H,25,27)(H,26,28) |
Clave InChI |
NHEPGMKNQDQHSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)


![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)


![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)
